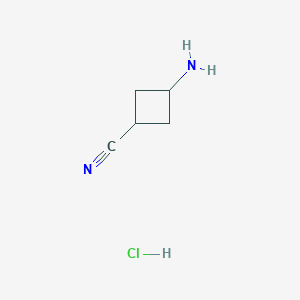![molecular formula C17H11NO4 B2801954 2-((Benzo[3,4-D]1,3-dioxolen-5-ylamino)methylene)indane-1,3-dione CAS No. 1001048-70-9](/img/structure/B2801954.png)
2-((Benzo[3,4-D]1,3-dioxolen-5-ylamino)methylene)indane-1,3-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((Benzo[3,4-D]1,3-dioxolen-5-ylamino)methylene)indane-1,3-dione is a complex organic compound characterized by its unique structure, which includes a benzo[3,4-D]1,3-dioxolen-5-ylamino group attached to an indane-1,3-dione core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-((Benzo[3,4-D]1,3-dioxolen-5-ylamino)methylene)indane-1,3-dione typically involves multi-step organic reactions. One common approach is the condensation reaction between benzo[3,4-D]1,3-dioxolen-5-ylamine and indane-1,3-dione under acidic conditions. The reaction is often carried out in a solvent such as dichloromethane or ethanol, with a catalyst like p-toluenesulfonic acid to facilitate the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The process would be optimized to minimize by-products and maximize efficiency, often involving rigorous purification steps to obtain the pure compound.
Analyse Chemischer Reaktionen
Types of Reactions: 2-((Benzo[3,4-D]1,3-dioxolen-5-ylamino)methylene)indane-1,3-dione can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions may use agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can be performed using reagents such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed:
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, this compound can be used as a building block for synthesizing more complex molecules, including pharmaceuticals and organic materials.
Biology: In biological research, it may serve as a probe or inhibitor in studies involving enzyme activity or cellular processes.
Medicine: The compound has potential medicinal applications, such as in the development of new drugs targeting specific diseases or conditions.
Industry: In the industrial sector, it can be utilized in the production of advanced materials, coatings, or as an intermediate in chemical manufacturing processes.
Wirkmechanismus
The mechanism by which 2-((Benzo[3,4-D]1,3-dioxolen-5-ylamino)methylene)indane-1,3-dione exerts its effects depends on its molecular targets and pathways involved. For instance, if used as a drug, it may interact with specific receptors or enzymes, leading to therapeutic effects. The exact mechanism would need to be elucidated through detailed biochemical studies.
Vergleich Mit ähnlichen Verbindungen
2-(Benzo[d][1,3]dioxol-5-ylamino)ethanol hydrochloride
3-(Benzo[d][1,3]dioxol-5-ylamino)-N-(4-fluorophenyl)thiophene-2-carboxamide
2-Benzo(1,3)dioxol-5-ylmethylethylidene-malonic acid diethyl ester
Uniqueness: 2-((Benzo[3,4-D]1,3-dioxolen-5-ylamino)methylene)indane-1,3-dione stands out due to its specific structural features and potential applications. While similar compounds may share some structural similarities, the unique arrangement of functional groups in this compound contributes to its distinct properties and uses.
Eigenschaften
IUPAC Name |
2-(1,3-benzodioxol-5-yliminomethyl)-3-hydroxyinden-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11NO4/c19-16-11-3-1-2-4-12(11)17(20)13(16)8-18-10-5-6-14-15(7-10)22-9-21-14/h1-8,19H,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMQZSOKFIURURO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)N=CC3=C(C4=CC=CC=C4C3=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![(3Z)-1-[(4-fluorophenyl)methyl]-3-{[(2-methoxyphenyl)amino]methylidene}-1H,3H,4H-2lambda6-thieno[3,2-c][1,2]thiazine-2,2,4-trione](/img/structure/B2801871.png)
![1-[(4-Methylsulfanylphenyl)methyl]piperidin-4-ol](/img/structure/B2801873.png)
![1-[4-(Aminomethyl)phenyl]-n-isopropylmethanesulfonamide, HCl](/img/structure/B2801874.png)
![methyl 2-methyl-4-oxo-3-(2-(trifluoromethyl)phenyl)-3,4,5,6-tetrahydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-8-carboxylate](/img/structure/B2801876.png)

![1-isopropyl-N-(6-(methylthio)benzo[d]thiazol-2-yl)-1H-pyrazole-3-carboxamide](/img/structure/B2801879.png)
![4-({6-bromo-2-[({[(2-chlorophenyl)methyl]carbamoyl}methyl)sulfanyl]-4-oxo-3,4-dihydroquinazolin-3-yl}methyl)-N-(2-methoxyethyl)benzamide](/img/structure/B2801881.png)
![2-(1H-1,2,3-benzotriazol-1-yl)-N-[6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl]acetamide](/img/structure/B2801886.png)

![4-[(2-Fluorophenyl)methyl]-3-methylmorpholine](/img/structure/B2801888.png)

![2-{2-[4-(2-Methyl-1,3-oxazol-4-yl)benzenesulfonamido]-1-(thiophen-2-yl)ethoxy}ethan-1-ol](/img/structure/B2801890.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-5-methylfuro[3,2-b]pyridine-2-carboxamide](/img/structure/B2801892.png)
![Ethyl 1-(iodomethyl)-3,3-dimethyl-2-oxabicyclo[2.1.1]hexane-4-carboxylate](/img/structure/B2801894.png)
